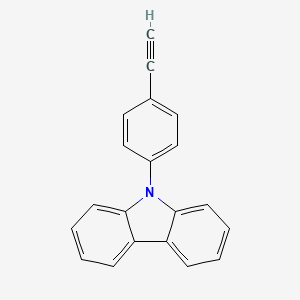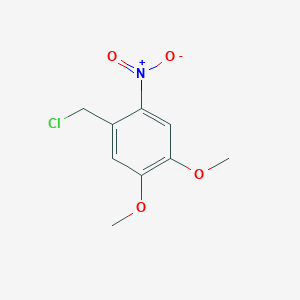
9-(4-乙炔基苯基)咔唑
描述
9-(4-Ethynylphenyl)carbazole is a useful research compound. Its molecular formula is C20H13N and its molecular weight is 267.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(4-Ethynylphenyl)carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(4-Ethynylphenyl)carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Ethynylphenyl)carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机半导体构建块
“9-(4-乙炔基苯基)咔唑”被用作有机半导体合成中的构建块。 这些材料对于开发有机发光二极管 (OLED)、太阳能电池和晶体管至关重要,因为它们能够导电,同时保持有机化合物的柔韧性 .
电聚合
该化合物可以进行电聚合,该过程利用电流将单体聚合成聚合物链。 这在为电子设备创建导电聚合物方面特别有用 .
聚咔唑的合成
它在聚咔唑的合成中充当前体,聚咔唑是具有独特电化学性质的聚合物,使其适用于储能设备(如电池和超级电容器) .
螯合金属位点
咔唑衍生物,包括“9-(4-乙炔基苯基)咔唑”,可用于在有机框架内创建螯合金属位点。 这些在催化和传感器应用中很重要,因为它们能够选择性地结合金属离子 .
生化分析
Biochemical Properties
9-(4-Ethynylphenyl)carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity. For instance, 9-(4-Ethynylphenyl)carbazole can inhibit certain enzymes, leading to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of 9-(4-Ethynylphenyl)carbazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-(4-Ethynylphenyl)carbazole can activate or inhibit specific signaling pathways, leading to altered gene expression profiles and metabolic states. These changes can result in varied cellular responses, including proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, 9-(4-Ethynylphenyl)carbazole exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their function. Additionally, it can act as an enzyme inhibitor or activator, depending on the context. For example, 9-(4-Ethynylphenyl)carbazole has been shown to inhibit certain kinases, leading to downstream effects on cell signaling and gene expression . These interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 9-(4-Ethynylphenyl)carbazole in laboratory settings are essential for its application in research and therapeutic contexts. Over time, the compound may undergo degradation, affecting its efficacy and safety. Long-term studies have indicated that 9-(4-Ethynylphenyl)carbazole can maintain its stability under specific conditions, but it may degrade under others, leading to reduced activity or potential toxicity . Understanding these temporal effects is crucial for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of 9-(4-Ethynylphenyl)carbazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction . Identifying the optimal dosage range is critical for maximizing the therapeutic potential of 9-(4-Ethynylphenyl)carbazole while minimizing its risks.
Metabolic Pathways
9-(4-Ethynylphenyl)carbazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence pathways related to oxidative stress, energy metabolism, and detoxification. By modulating these pathways, 9-(4-Ethynylphenyl)carbazole can alter cellular metabolism and overall physiological states . Understanding these interactions is vital for elucidating the compound’s role in health and disease.
Transport and Distribution
The transport and distribution of 9-(4-Ethynylphenyl)carbazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 9-(4-Ethynylphenyl)carbazole may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 9-(4-Ethynylphenyl)carbazole affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 9-(4-Ethynylphenyl)carbazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
9-(4-ethynylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQKIUIIVFHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575635 | |
| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262861-81-4 | |
| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Ethynylphenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-(4-Ethynylphenyl)carbazole a valuable component in the synthesis of luminescent polymers?
A1: 9-(4-Ethynylphenyl)carbazole (CzPA) is a key monomer in synthesizing poly(phenylacetylene)s with unique luminescent properties. [, ] Its structure allows it to be readily copolymerized with other phenylacetylene monomers via rhodium-catalyzed polymerization. [, ] The resulting polymers exhibit interesting optical properties due to the presence of the carbazole group, which is known for its fluorescent characteristics. []
Q2: How does the incorporation of 9-(4-Ethynylphenyl)carbazole into poly(phenylacetylene)s affect the polymer's luminescent properties compared to polymers without it?
A2: Research demonstrates that incorporating CzPA alongside iridium complex-containing phenylacetylenes leads to polymers with dual-emission characteristics. [] The carbazole group in CzPA contributes fluorescence, while the iridium complexes exhibit phosphorescence. [] Notably, the phosphorescence from the iridium complex becomes dominant when the polymers are in film form. [] This dual-emission behavior is not observed in poly(phenylacetylene)s lacking the carbazole moiety, highlighting the unique contribution of CzPA. []
Q3: Have any practical applications been explored for the luminescent poly(phenylacetylene)s containing 9-(4-Ethynylphenyl)carbazole?
A3: Yes, the copolymers incorporating both CzPA and iridium complex monomers have been successfully utilized in the fabrication of Organic Light-Emitting Diode (OLED) devices. [] These devices displayed electroluminescence originating from the iridium complex, demonstrating the potential of these materials for optoelectronic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)









